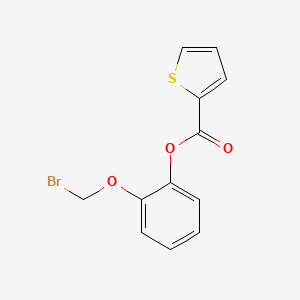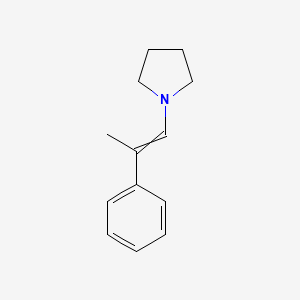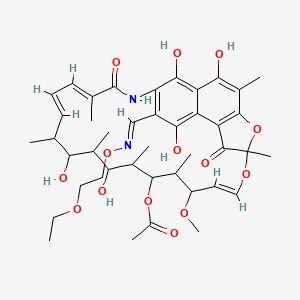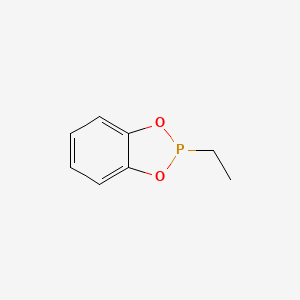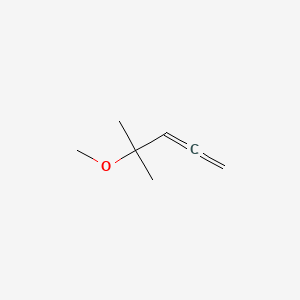
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride is a complex organic compound that features a thiazolidine ring, a pyridine moiety, and a chlorinated substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride typically involves a multi-step process. One common method starts with the chlorination of 5-chloro-2-pyridinol, followed by the reaction with 1,5-dibromopentane to form the intermediate compound. This intermediate is then reacted with thiazolidine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with pyridine moieties often have comparable chemical properties and reactivity.
Uniqueness
What sets 3-(5-(5-Chloro-2-pyridyloxy)pentyl)thiazolidine dihydrochloride apart is its unique combination of a chlorinated pyridine ring and a thiazolidine moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
41287-87-0 |
|---|---|
Fórmula molecular |
C13H21Cl3N2OS |
Peso molecular |
359.7 g/mol |
Nombre IUPAC |
3-[5-(5-chloropyridin-2-yl)oxypentyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C13H19ClN2OS.2ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;;/h4-5,10H,1-3,6-9,11H2;2*1H |
Clave InChI |
QUXIBURREFVNIB-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CCCCCOC2=NC=C(C=C2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)

![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)


![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
